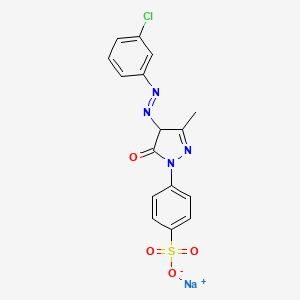
EINECS 233-907-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 233-907-7 is a synthetic organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 233-907-7 typically involves a multi-step process. The initial step often includes the diazotization of 3-chloroaniline to form the diazonium salt. This is followed by coupling with 3-methyl-5-oxo-2-pyrazoline to form the azo linkage. The final step involves sulfonation to introduce the benzenesulphonate group, resulting in the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 233-907-7 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
EINECS 233-907-7 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of EINECS 233-907-7 involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with cellular components. The compound may also act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-(4-((4-bromophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonate
- Sodium 4-(4-((3-methylphenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonate
- Sodium 4-(4-((3-nitrophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonate
Uniqueness
EINECS 233-907-7 is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological molecules, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
10430-57-6 |
|---|---|
Formule moléculaire |
C16H12ClN4NaO4S |
Poids moléculaire |
414.796 |
Nom IUPAC |
sodium;4-[4-[(3-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-12-4-2-3-11(17)9-12)16(22)21(20-10)13-5-7-14(8-6-13)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
GJSBEPNMBOZQQO-UHFFFAOYSA-M |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)
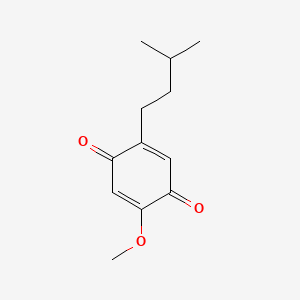
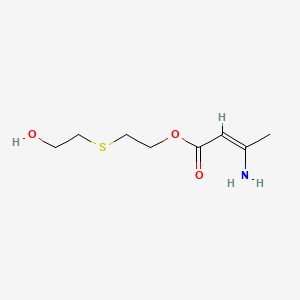
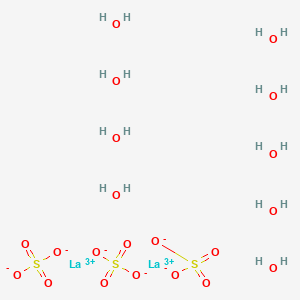
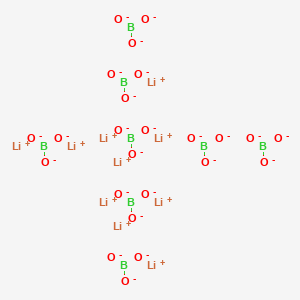
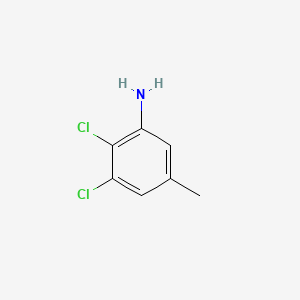
![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)
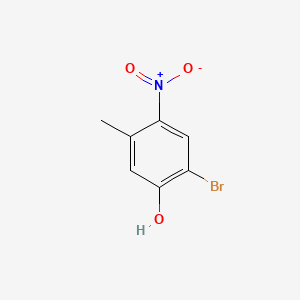
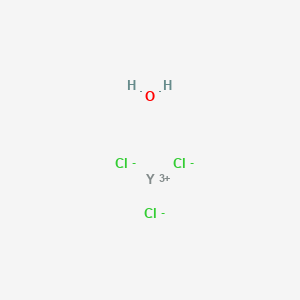
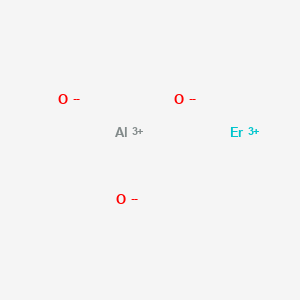
![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol](/img/structure/B576566.png)
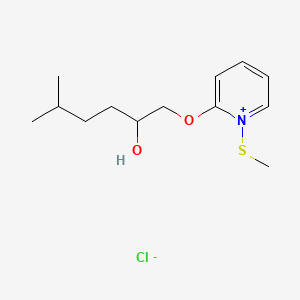
![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)
![1-Acetoxy-7-oxabicyclo[4.1.0]heptane](/img/no-structure.png)
